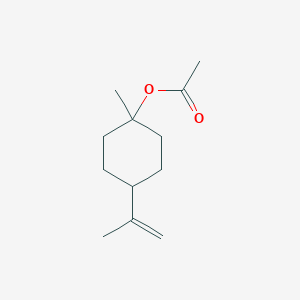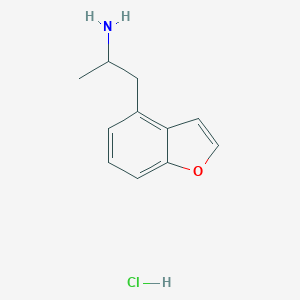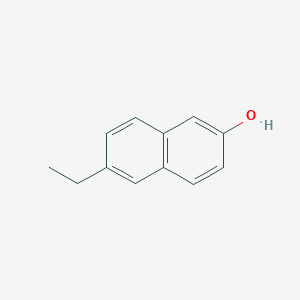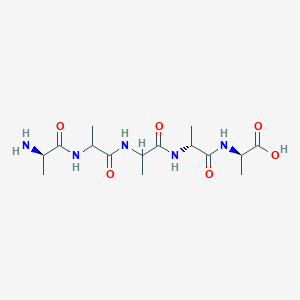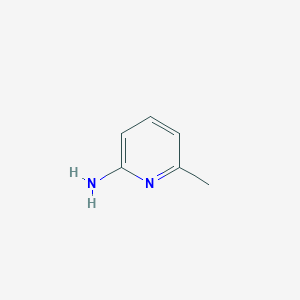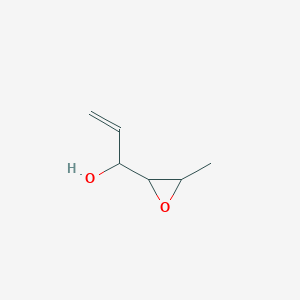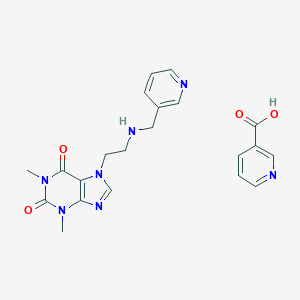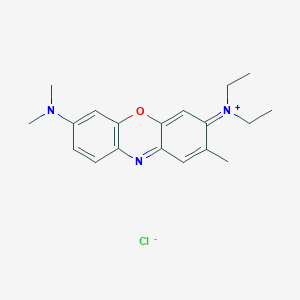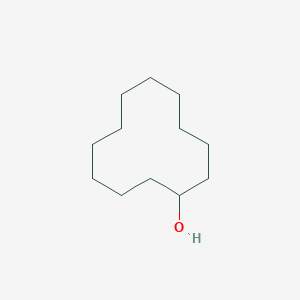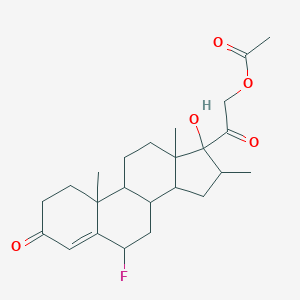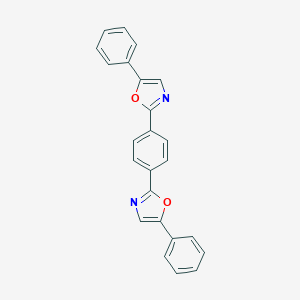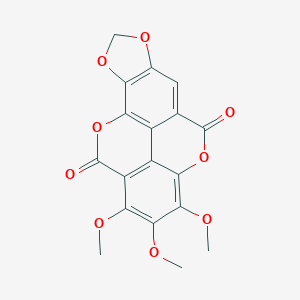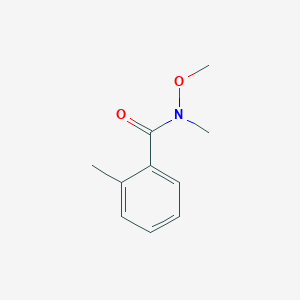![molecular formula C17H17N3O5 B158520 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide CAS No. 131308-84-4](/img/structure/B158520.png)
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK with 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide blocks these signaling pathways, leading to decreased proliferation and survival of cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer effects, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to have other biochemical and physiological effects. For example, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit the production of inflammatory cytokines in response to Toll-like receptor activation. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to inhibit the activation of platelets, which may have implications for the treatment of thrombotic disorders.
実験室実験の利点と制限
One of the main advantages of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its potency and selectivity for BTK. This makes it an attractive tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the development of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide and related compounds. One area of interest is the combination of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor T-cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in the development of BTK inhibitors for the treatment of autoimmune and inflammatory disorders, such as rheumatoid arthritis and lupus.
合成法
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(5-bromopyridin-2-yl)phenol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to give 2-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding hydrazide. The final step involves the reaction of the hydrazide with 5-(dimethylamino)-2-hydroxybenzoyl chloride to give 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide.
科学的研究の応用
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide.
特性
CAS番号 |
131308-84-4 |
|---|---|
製品名 |
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide |
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC名 |
N'-[5-(dimethylamino)-2-hydroxybenzoyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C17H17N3O5/c1-20(2)11-4-5-13(21)12(8-11)17(23)19-18-16(22)10-3-6-14-15(7-10)25-9-24-14/h3-8,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
InChIキー |
KGFAWYRAOSFGEO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
同義語 |
1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-[5-(DIMETHYLAMINO)-2-HYDROXYBENZOYL]HYDRAZIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



